

# Chemical structure and properties of 5,7-Diacetoxy-8-methoxyflavone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5,7-Diacetoxy-8-methoxyflavone

Cat. No.: B562665

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## An In-depth Technical Guide to 5,7-Diacetoxy-8-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**5,7-Diacetoxy-8-methoxyflavone** is a naturally occurring flavone derivative found in plant species of the *Scutellaria* genus. This technical guide provides a comprehensive overview of its chemical structure, properties, and known biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

### Chemical Structure and Properties

**5,7-Diacetoxy-8-methoxyflavone**, also known by its synonyms (7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl)acetate and 5,7-Dihydroxy-8-methoxyflavone diacetate, is a flavonoid characterized by a C6-C3-C6 backbone.<sup>[1]</sup> The core structure consists of a chromen-4-one ring system substituted with a phenyl group at position 2. The A ring of the chromen-4-one is further substituted with two acetoxy groups at positions 5 and 7, and a methoxy group at position 8.

## Physicochemical Properties

A summary of the key physicochemical properties of **5,7-Diacetoxy-8-methoxyflavone** is provided in Table 1. The compound presents as a crystalline solid.<sup>[1]</sup> While a specific melting point has not been definitively reported in the available literature, its crystalline nature suggests a distinct melting temperature. Information on its solubility in various organic solvents is not extensively documented, which is a critical consideration for experimental design and formulation development.

Table 1: Physicochemical Properties of **5,7-Diacetoxy-8-methoxyflavone**

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>16</sub> O <sub>7</sub>	[1]
Molecular Weight	368.34 g/mol	[1]
CAS Number	23246-80-2	[1]
Appearance	Crystalline Solid	[1]
XLogP3-AA	2.7	[1]
Topological Polar Surface Area	88.1 Å <sup>2</sup>	[1]
Rotatable Bond Count	6	[1]
Hydrogen Bond Acceptor Count	7	[1]

## Spectral Data

Detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **5,7-Diacetoxy-8-methoxyflavone** are not readily available in public databases. However, the expected spectral characteristics can be inferred from the known structures of similar flavonoid compounds. Researchers seeking to confirm the identity of this compound should perform comprehensive spectroscopic analysis.

## Biological Activity and Mechanism of Action

The primary reported biological activity of **5,7-Diacetoxy-8-methoxyflavone** is its role as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[2]

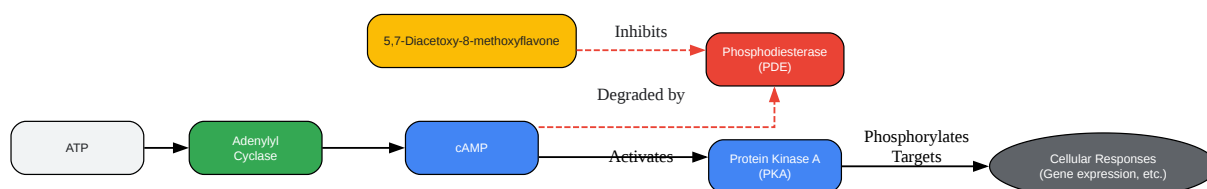
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP. By inhibiting the degradation of cAMP, **5,7-Diacetoxy-8-methoxyflavone** can potentiate the signaling pathways mediated by this crucial second messenger.

## Inhibition of cAMP Phosphodiesterase

The specific isoform(s) of phosphodiesterase that **5,7-Diacetoxy-8-methoxyflavone** targets and its potency (e.g., IC<sub>50</sub> value) have not been reported in the reviewed literature. This information is critical for understanding its therapeutic potential and for designing further studies.

## cAMP Signaling Pathway

The inhibition of cAMP phosphodiesterase by **5,7-Diacetoxy-8-methoxyflavone** leads to an accumulation of intracellular cAMP. This, in turn, can activate various downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA can lead to the phosphorylation of a multitude of substrate proteins, thereby modulating a wide range of cellular processes, including gene expression, metabolism, and cell proliferation. A simplified diagram of this signaling pathway is presented below.



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Caption: Simplified cAMP signaling pathway inhibited by **5,7-Diacetoxy-8-methoxyflavone**.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, isolation, and biological evaluation of **5,7-Diacetoxy-8-methoxyflavone** are not currently available in the public domain. The following sections outline general methodologies that can be adapted for these purposes based on standard practices for flavonoid chemistry and pharmacology.

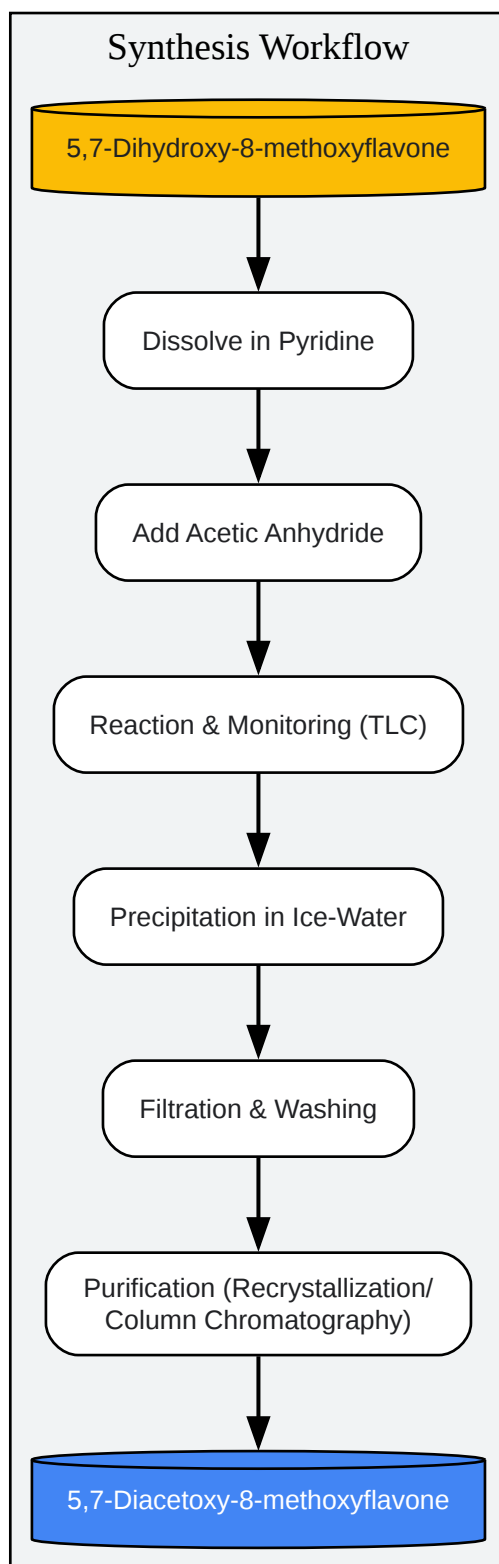
### Synthesis

A plausible synthetic route to **5,7-Diacetoxy-8-methoxyflavone** would likely start from the corresponding dihydroxyflavone, 5,7-Dihydroxy-8-methoxyflavone (also known as wogonin). The dihydroxyflavone could be acetylated using acetic anhydride in the presence of a base such as pyridine or a milder catalyst like sodium acetate.

General Acetylation Protocol:

- Dissolve 5,7-Dihydroxy-8-methoxyflavone in a suitable solvent (e.g., pyridine or a mixture of acetic anhydride and a catalyst).
- Add acetic anhydride to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water to precipitate the product.
- Collect the precipitate by filtration, wash thoroughly with water, and dry.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A generalized workflow for the synthesis is depicted below.



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Caption: General workflow for the synthesis of **5,7-Diacetoxy-8-methoxyflavone**.

## Isolation from Natural Sources

**5,7-Diacetoxy-8-methoxyflavone** is a natural product found in plants of the *Scutellaria* genus.

[2] A general procedure for its isolation would involve the following steps:

- **Extraction:** Dried and powdered plant material (e.g., leaves and stems of *Scutellaria*) is extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.
- **Fractionation:** The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and butanol fractions.
- **Chromatographic Purification:** The flavonoid-rich fraction is subjected to repeated column chromatography on silica gel or Sephadex LH-20, using a gradient of solvents to isolate the individual compounds.
- **Structure Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods such as NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.

## Phosphodiesterase Inhibition Assay

To quantify the inhibitory activity of **5,7-Diacetoxy-8-methoxyflavone** against cAMP phosphodiesterase, a standard in vitro enzyme assay can be employed.

General Assay Protocol:

- Recombinant human phosphodiesterase enzyme is incubated with the substrate, cAMP, in a suitable assay buffer.
- The reaction is initiated by the addition of the enzyme.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

- The amount of cAMP remaining or the amount of product (AMP) formed is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.
- To determine the  $IC_{50}$  value, the assay is performed with a range of concentrations of **5,7-Diacetoxy-8-methoxyflavone**. The concentration of the compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Future Perspectives

**5,7-Diacetoxy-8-methoxyflavone** represents a promising scaffold for the development of novel therapeutic agents, particularly for conditions where modulation of the cAMP signaling pathway is beneficial. However, significant research is still required to fully characterize its pharmacological profile. Key areas for future investigation include:

- Determination of specific physical properties: A definitive melting point and solubility in a range of solvents are needed for practical laboratory use and formulation.
- Comprehensive spectral analysis: Full characterization by  $^1H$  NMR,  $^{13}C$  NMR, IR, and high-resolution mass spectrometry is essential for unambiguous identification.
- Elucidation of the specific PDE isoform(s) inhibited and determination of  $IC_{50}$  values: This is crucial for understanding its potency and selectivity.
- In vivo studies: Evaluation of the compound's efficacy, pharmacokinetics, and safety in animal models of relevant diseases is a necessary next step in the drug development process.

This technical guide provides a foundation for further research into the chemical and biological properties of **5,7-Diacetoxy-8-methoxyflavone**. The information presented herein should aid researchers in designing and conducting experiments to further explore the therapeutic potential of this interesting natural product.

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## References

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- To cite this document: BenchChem. [Chemical structure and properties of 5,7-Diacetoxy-8-methoxyflavone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562665#chemical-structure-and-properties-of-5-7-diacetoxy-8-methoxyflavone]

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